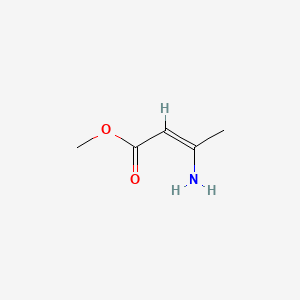

Methyl 3-aminocrotonate

Description

Significance as a Versatile Intermediate in Advanced Organic Synthesis

Methyl 3-aminocrotonate's prominence in organic synthesis stems from its role as a key building block for a diverse array of complex molecules, particularly nitrogen-containing heterocycles. glindiachemicals.comchemimpex.com Its ambident nucleophilic nature, with reactive sites at both the nitrogen and the α-carbon, allows it to participate in a wide range of chemical transformations.

One of the most notable applications of this compound is in the Hantzsch dihydropyridine (B1217469) synthesis . This multicomponent reaction, first reported in 1882, remains a fundamental method for constructing the 1,4-dihydropyridine (B1200194) (DHP) core. mdpi.com DHPs are a critical class of compounds, with many exhibiting potent calcium channel blocking activity, making them essential in the treatment of cardiovascular diseases like hypertension and angina. tandfonline.comnih.gov this compound serves as a crucial enamine component in modified Hantzsch reactions, condensing with aldehydes and β-ketoesters to form various DHP derivatives. nih.govtandfonline.comthescipub.comsigmaaldrich.com The versatility of this synthesis allows for the introduction of a wide range of substituents on the DHP ring, enabling the fine-tuning of their pharmacological properties. nih.gov

Beyond the Hantzsch synthesis, this compound is a valuable precursor for a multitude of other heterocyclic systems. Its reactivity has been harnessed in:

Michael Addition and Cyclization Reactions: It participates in [3+3] cyclization reactions with compounds like 2-acyl-1,4-naphthoquinones to yield complex fused heterocyclic systems such as 1,2-dihydrobenzisoquinolinequinones.

Cascade Reactions: It can undergo waste-free solid-state cascade reactions with reagents like ninhydrin. sigmaaldrich.commdpi.com

Synthesis of Enamides: Acylation of this compound provides access to enamides, which are stable enamine surrogates and valuable intermediates for synthesizing nitrogen-containing heterocycles. niscair.res.in

The compound's utility extends to the synthesis of pharmaceuticals beyond DHPs, including anti-cancer agents, anti-inflammatory drugs, and antiviral agents. glindiachemicals.comchemimpex.com In the agrochemical sector, it is used in the formulation of herbicides, insecticides, and fungicides. glindiachemicals.comjustdial.com Furthermore, it finds applications in the production of specialty polymers and other fine chemicals. glindiachemicals.comchemimpex.com

Table 1: Applications of this compound in Synthesis

| Application Area | Synthetic Transformation | Resulting Compound Class | Significance |

| Pharmaceuticals | Hantzsch Synthesis | 1,4-Dihydropyridines (DHPs) | Calcium channel blockers for cardiovascular diseases. nih.gov |

| Michael Addition & Cyclization | Fused Heterocycles (e.g., Benzisoquinolines) | Biologically active complex molecules. | |

| Acylation | Enamides | Intermediates for various heterocycles. niscair.res.in | |

| Agrochemicals | Various | Herbicides, Insecticides, Fungicides | Crop protection and yield enhancement. glindiachemicals.com |

| Materials Science | Polymerization | Specialty Polymers | Advancements in material properties. chemimpex.com |

Historical Development of this compound Research and Early Synthetic Approaches

The journey of this compound in chemical literature dates back to the late 19th and early 20th centuries, intertwined with the foundational explorations of enamine chemistry. Early synthetic methods for preparing 3-aminoacrylic acid esters were documented in chemical literature from 1887.

One of the earliest described syntheses involved the reaction of methyl acetoacetate (B1235776) with aqueous ammonia (B1221849) . google.com However, these initial methods often suffered from drawbacks such as long reaction times and the formation of impurities like acetoacetamide (B46550), which were difficult to separate from the desired product. google.com The use of organic solvents like ether also posed safety risks due to their flammability. google.com

A significant advancement in the synthesis of this compound came with the development of solvent-free or aqueous-based methods. A French patent describes a process involving the reaction of methyl acetoacetate with ammonia in the presence of water at a controlled temperature range of 35 to 70°C. google.com This method was found to produce a purer product with good yields, avoiding the formation of acetoacetamide. google.com A Japanese patent further refined this by specifying the use of 1.5 to 4.0 molar equivalents of ammonia and 0.05 to 3.0 molar equivalents of water relative to methyl acetoacetate, with an optimal temperature of 40-45°C when using ammonium (B1175870) hydroxide. google.com These optimized aqueous-phase reactions significantly improved the industrial scalability and safety of the synthesis.

The timeline below highlights key milestones in the synthetic development of this compound and its applications:

Late 19th/Early 20th Century: Initial reports on the synthesis of 3-aminoacrylic acid esters.

Mid-20th Century: Increased interest in this compound as an intermediate with the expansion of the pharmaceutical industry. justdial.com

1980s: A surge in research exploring its reactivity, including its use in Michael additions and Mannich reactions. justdial.com

Late 1990s/Early 2000s: The compound becomes well-established in both academic and industrial research, with a particular focus on its role in asymmetric synthesis. justdial.com

Modern Era: Development of more sustainable and efficient synthetic methods, including microwave-assisted synthesis and reactions in aqueous media or under solvent-free conditions, to reduce environmental impact. mdpi.comjustdial.comnih.gov For instance, microwave irradiation has been shown to dramatically reduce reaction times for the Hantzsch synthesis from several hours to just a few minutes. tandfonline.comnih.gov

Table 2: Evolution of Synthetic Methods for this compound

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Early Ammonolysis | Methyl acetoacetate, Aqueous Ammonia | N/A | Simple reagents. | Long reaction times, impurity formation (acetoacetamide). google.com |

| Ether-based Synthesis | Methyl acetoacetate, Ammonia | Ether solvent | N/A | Flammable solvent, safety concerns. google.com |

| Aqueous Phase Synthesis | Methyl acetoacetate, Ammonia, Water | 35-70°C | High purity, good yield, industrially scalable, safer. google.comgoogle.com | Requires precise temperature control. |

| Ammonium Carbamate (B1207046) Method | Methyl acetoacetate, Ammonium carbamate | Reflux in methanol (B129727) | High yield (95.43%), solvent recycling. | N/A |

| Microwave-Assisted Synthesis (for DHP synthesis) | This compound, Aldehyde, β-ketoester | Microwave irradiation, often solvent-free | Drastically reduced reaction times (minutes vs. hours), high yields. tandfonline.comnih.gov | Specialized equipment required. |

Structure

3D Structure

Properties

IUPAC Name |

methyl (Z)-3-aminobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-4(6)3-5(7)8-2/h3H,6H2,1-2H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKORCTIIRYKLLG-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)OC)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701245448 | |

| Record name | 2-Butenoic acid, 3-amino-, methyl ester, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21731-17-9, 14205-39-1 | |

| Record name | 2-Butenoic acid, 3-amino-, methyl ester, (2Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21731-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-2-butenoate, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021731179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, 3-amino-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenoic acid, 3-amino-, methyl ester, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-aminocrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 3-aminocrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-AMINO-2-BUTENOATE, (2Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4X25GNG1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Methyl 3 Aminocrotonate

Classical and Established Synthetic Routes

Traditional methods for synthesizing Methyl 3-aminocrotonate have been well-established, providing a reliable foundation for its production. These routes are characterized by their straightforward reaction pathways and have been widely implemented in laboratory and industrial settings.

Ammonolysis of Methyl Acetoacetate (B1235776)

The most common and established method for the synthesis of this compound is the ammonolysis of methyl acetoacetate. google.com This reaction involves the treatment of methyl acetoacetate with ammonia (B1221849). chemicalbook.com In a typical procedure, methyl acetoacetate is combined with methanol (B129727) in an ammoniation reactor. The temperature is maintained between 0-10°C while ammonia gas is introduced until the precipitation of white crystals is observed. chemicalbook.com The mixture is then allowed to stand overnight under refrigeration before the crystals are collected via centrifugation. chemicalbook.com For purification, the crude product is redissolved in methanol, heated until complete dissolution, and then recrystallized by cooling. chemicalbook.com The purified crystals are subsequently dried to yield the final product. chemicalbook.com

| Reagents | Solvent | Temperature (°C) | Reaction Time | Yield | Ref |

| Methyl Acetoacetate, Ammonia | Methanol | 0-10 | Overnight | 75.0-85.0% (molar) | chemicalbook.com |

Water-Mediated Reaction Conditions

In an effort to develop more environmentally friendly and industrially advantageous processes, water-mediated synthesis of this compound has been explored. This approach utilizes water as a solvent, eliminating the need for organic solvents and thereby reducing costs and simplifying downstream processing. google.com The reaction of methyl acetoacetate with ammonia in the presence of water is typically conducted at a temperature range of 35-70°C. google.comgoogle.com

Key advancements in this method include precise temperature control, with a range of 55-65°C being optimal for accelerating the reaction, reducing the time to completion to just 2 hours. The molar ratio of the reactants is also a critical factor, with a preferred ratio of 1.5-4.0 moles of ammonia to 1 mole of methyl acetoacetate. google.com The amount of water used is typically between 0.05-3.0 moles per mole of methyl acetoacetate. google.com This water-mediated approach not only provides a high-purity product but also avoids the formation of by-products such as acetoacetamide (B46550). google.com

| Reactant Ratio (Ammonia:Methyl Acetoacetate) | Water (molar eq.) | Temperature (°C) | Reaction Time | Key Advantages | Ref |

| 1.5-4.0 | 0.05-3.0 | 35-70 | 2 hours (at 55-65°C) | Eliminates organic solvents, high purity, reduced by-products | google.com |

Advanced and Green Synthetic Approaches

Recent research has focused on the development of advanced and green synthetic methodologies for this compound, aiming to improve efficiency, reduce environmental impact, and enhance product yield and purity.

Ammonium (B1175870) Carbamate-Mediated Synthesis

A novel and highly efficient method for the synthesis of this compound involves the use of ammonium carbamate (B1207046). This approach entails reacting methyl acetoacetate with ammonium carbamate under reflux conditions. A notable advantage of this method is the achievement of a high yield, reportedly reaching 95.43%. Furthermore, this process allows for the distillation and recycling of solvents, as well as the recovery of by-products like ammonium bicarbonate, contributing to its green credentials.

Cyclocondensation in Ionic Liquid Systems

The use of ionic liquids as reaction media represents another significant advancement in the synthesis of this compound. Specifically, the cyclocondensation reaction in n-butyl pyridinium (B92312) tetrafluoroborate (B81430) has been shown to improve the yield to 96%. A key benefit of this system is the ability to recycle the ionic liquid for more than five cycles without a significant loss in activity, making it a more sustainable and cost-effective option compared to traditional solvent systems like ethanol (B145695) or toluene.

Continuous Flow Synthesis Protocols

Continuous flow synthesis has emerged as a powerful technology for the production of this compound, offering several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for scalability. researchgate.netgoogle.com In this approach, reactants are continuously pumped through a reactor where the reaction takes place.

Various parameters can be optimized in a continuous flow system, such as the reactor type, temperature, residence time, and the ratio of reactants. For instance, using a stainless steel (SS316) tubular reactor, the reaction of methyl acetoacetate with aqueous ammonia has been studied. google.comepo.org Experiments have demonstrated that by adjusting the ratio of methyl acetoacetate to ammonia and the presence of a solvent like isopropanol, the reaction time and yield can be significantly influenced. google.comepo.org For example, at a 1:3 ratio of methyl acetoacetate to ammonia, a yield of 73% can be achieved in 75 minutes at room temperature. google.com In some continuous flow setups, yields greater than 93% with a purity of over 99.98% have been reported. google.com The use of ultrasonic fields has also been explored to enhance the reaction, though in some cases, it did not lead to an increased yield. google.com The continuous flow synthesis approach, particularly when conducted without an external solvent, is considered a green process technology. researchgate.net

| Reactor Type | Reactants Ratio (Methyl Acetoacetate:Ammonia) | Solvent | Temperature (°C) | Residence Time | Yield | Ref |

| SS316 Tubular | 1:3 | Isopropanol | Room Temp | 75 min | 73% | google.com |

| SS316 Tubular | 1:3:1 (with Isopropanol) | Isopropanol | 50 | 15 min | 56% | google.com |

| SS316 Tubular | 1:3 | None | 50 | 15 min | 54% (with sonication) | google.com |

| SS316 Tubular | 1:3 | None | 50 | 15 min | 48% (without sonication) | epo.org |

Solvent-Free Synthetic Methodologies

The synthesis of this compound without the use of traditional organic solvents has been a significant area of research, aiming to improve safety, reduce environmental impact, and simplify product work-up. A prominent method involves the direct reaction of methyl acetoacetate with ammonia in the presence of a small amount of water. google.com This approach is noted for proceeding rapidly and with high efficiency in utilizing the manufacturing apparatus. google.com

Another solvent-free approach employs continuous flow technology. epo.org In this setup, reactants are pumped through a tubular reactor under controlled temperature, offering potential for high throughput and consistent product quality. epo.org Research in this area has shown promising, though varied, yields depending on the specific reaction conditions. epo.org

Key findings from research into solvent-free methodologies are summarized below:

| Methodology | Reactants | Temperature | Molar Ratio (Ammonia:Ester) | Reported Yield | Purity |

| Aqueous System | Methyl acetoacetate, Ammonia, Water | 35-70°C | 1.5-4.0 : 1 | Good | High, free of acetoacetamide byproduct. google.com |

| Continuous Flow | Methyl acetoacetate, Ammonia | 50°C | 3 : 1 | 48% | Not specified |

| Continuous Flow | Methyl acetoacetate, Ammonia | Not specified | 2 : 1 | 59% | Not specified |

The primary advantage of these methods is the elimination of flammable and volatile organic solvents like ether, which poses a significant fire and explosion risk in industrial settings. google.com Furthermore, the direct production of a high-purity product minimizes the need for extensive purification steps such as fractional distillation or multiple recrystallizations, which are often required to remove byproducts like acetoacetamide that form in other systems. google.com

Methanol as Solvent for Ammonia Reaction

Methanol has been effectively utilized as a solvent for the reaction between methyl acetoacetate and ammonia. This method provides a controlled reaction environment and facilitates the isolation of the product through crystallization. google.comchemicalbook.com A typical procedure involves mixing methyl acetoacetate and methanol, followed by the introduction of ammonia gas while maintaining a low temperature (e.g., 0-10°C) with an ice-water bath. google.comchemicalbook.com The product precipitates as white crystals and can be collected after a period of refrigeration. chemicalbook.com

This process includes a purification step where the crude product is redissolved in methanol and recrystallized to achieve higher purity. chemicalbook.com

Detailed Research Findings for Methanol-Based Synthesis chemicalbook.com

| Parameter | Value |

| Reactants | Methyl acetoacetate (25 kg), Methanol (20 kg), Ammonia |

| Reaction Temperature | 0-10°C |

| Isolation Method | Centrifugation after overnight refrigeration |

| Purification | Recrystallization from Methanol (15 kg) |

| Final Product Weight | 18.6 kg |

| Weight Yield | 74.4 - 84.0% |

| Molar Yield | 75.0 - 85.0% |

The use of methanol as a solvent offers a balance between reaction control and product yield. While it is not a solvent-free method, it avoids the significant hazards associated with ether and provides a straightforward path to a high-purity product through crystallization. google.comchemicalbook.com

Industrial Scalability Considerations in Synthesis Research

For this compound, a key intermediate in the synthesis of pharmaceuticals, industrial scalability is a primary concern in process development. glindiachemicals.com Research has focused on methods that are not only high-yielding but also safe, cost-effective, and efficient for large-scale production. google.com

The solvent-free method using water is highlighted as being industrially advantageous. google.com Key factors contributing to its scalability include:

High Reaction Rate: The reaction proceeds rapidly, which increases the throughput of a given manufacturing apparatus. google.com Maintaining a temperature of 55-65°C can reduce reaction times to as little as two hours.

Safety: By avoiding volatile and flammable organic solvents, the process mitigates the risk of fire and explosion, a critical consideration in industrial plants. google.com

High Purity: The method yields a product free from significant by-products like acetoacetamide. google.com This is crucial because such impurities can react in subsequent steps, leading to contaminants that are difficult to remove from the final pharmaceutical product. google.com

Simplified Processing: The high purity of the crude product eliminates the need for energy-intensive and time-consuming purification steps like distillation, requiring only washing and drying.

Industrial-scale trials of the aqueous-phase reaction have reportedly achieved isolated yields of 92.2% with a purity of 99.8%. Innovations such as gas-phase continuous processes, where ammonia gas is used to saturate methyl acetoacetate, further enhance the potential for efficient, large-scale manufacturing. Continuous flow synthesis in dedicated reactors is another key technology being explored to improve industrial production efficiency. epo.org

Comparative Analysis of Synthetic Methodologies: Yield, Purity, and Efficiency in Research Contexts

A comparative analysis of different synthetic routes for this compound reveals a clear progression towards safer, purer, and more efficient processes. The choice of methodology directly impacts key production metrics.

| Methodology | Reported Yield | Reported Purity | Efficiency & Safety Considerations |

| Solvent-Free (Aqueous) | Good to 92.2% google.com | High (99.8% to 100%), free of acetoacetamide. google.com | High Efficiency: Rapid reaction (e.g., 2 hours at 55-65°C). google.comHigh Safety: Avoids flammable organic solvents. google.com Simple work-up. |

| Methanol as Solvent | 75.0 - 85.0% (molar) chemicalbook.com | High, but requires recrystallization for purification. chemicalbook.com | Moderate Efficiency: Requires low temperatures (0-10°C) and longer holding times (overnight). chemicalbook.comImproved Safety: Safer than ether-based methods. google.com |

| Traditional Ether Solvent | ~71% (crude) google.com | Low, contaminated with acetoacetamide. google.com | Low Efficiency: Requires difficult purification (distillation or multiple recrystallizations). google.comLow Safety: Ether poses a significant fire and explosion risk. google.com |

Reactivity and Reaction Mechanisms of Methyl 3 Aminocrotonate

Fundamental Reactivity Patterns

The reactivity of methyl 3-aminocrotonate is characterized by the nucleophilic nature of its amino group and the electrophilic sites within its α,β-unsaturated ester functionality. glindiachemicals.comwikipedia.org This dual reactivity allows it to participate in a wide array of chemical transformations.

This compound's structure, featuring a conjugated system with an amino group (-NH2) and a double bond adjacent to the carboxyl group (-COOCH3), underpins its diverse reactivity. glindiachemicals.com The presence of both an amino group and an α,β-unsaturated carbonyl functionality makes it a valuable intermediate in various organic reactions. glindiachemicals.com This compound can act as a C,N-ambident nucleophile, meaning it can react at either the carbon or the nitrogen atom, depending on the reaction conditions and the nature of the electrophile. This dual nucleophilicity allows for participation in reactions such as Michael additions, condensations, and cyclizations. glindiachemicals.com

The amino group in this compound plays a crucial role in its chemical transformations, primarily by imparting nucleophilic character to the molecule. This allows it to readily undergo reactions such as acylation. niscpr.res.in The lone pair of electrons on the nitrogen atom can attack electrophilic centers, leading to the formation of new carbon-nitrogen bonds. This reactivity is fundamental to the synthesis of various nitrogen-containing heterocyclic compounds and other complex organic molecules. glindiachemicals.comniscpr.res.in

The α,β-unsaturated carbonyl portion of this compound provides electrophilic sites at both the carbonyl carbon and the β-carbon. wikipedia.org This conjugated system allows for nucleophilic attack at the β-carbon in what is known as a conjugate or Michael addition. glindiachemicals.comwikipedia.org This reactivity pattern is a key feature of α,β-unsaturated carbonyl compounds, making them susceptible to attack by a wide range of nucleophiles. wikipedia.org The reactivity of these compounds is influenced by the specific molecular structure, with factors such as substitution on the vinyl carbons affecting the rate of reaction. researchgate.net

Specific Reaction Pathways and Mechanistic Studies

The unique structural arrangement of this compound allows for a variety of specific reaction pathways, with acylation being a particularly well-studied transformation.

The acylation of this compound with various acid chlorides has been systematically studied to understand the factors governing regioselectivity (whether the reaction occurs at the nitrogen or carbon atom) and stereoselectivity. niscpr.res.in These studies have shown that the choice of acid chloride and the presence of an organic base can strongly influence whether N-acylation or C-acylation occurs. niscpr.res.in

For instance, the reaction of this compound with aliphatic or aromatic acid chlorides in the presence of a base like pyridine (B92270) or triethylamine has been investigated. niscpr.res.in The outcomes of these reactions highlight the potential to selectively form either enamides (from N-acylation) or enaminones (from C-acylation). niscpr.res.in

| Acylating Agent | Base | Major Product Type |

| Aliphatic Acid Chlorides | Pyridine | (Z)-Enamides niscpr.res.in |

| Aromatic Acid Chlorides | Pyridine/Triethylamine | N- or C-acylated products niscpr.res.in |

| α,β-Unsaturated Acid Chlorides | Triethylamine | 3,4-dihydropyridin-(2H)-one niscpr.res.in |

N-acylation is a common and important reaction for amines, leading to the formation of amides. researchgate.net In the case of this compound, N-acylation results in the formation of enamides. niscpr.res.in Studies have shown that this compound is an effective precursor for the preparation of enamides. niscpr.res.in For example, when acylated with acetic acid and propionic acid chlorides in benzene with pyridine as a base, this compound yields (Z)-enamides in excellent yields. niscpr.res.in The formation of enamides is a significant transformation as these structures are valuable intermediates in organic synthesis. organic-chemistry.org

Condensation Reactions

This compound is a key substrate in various condensation reactions, leading to the synthesis of important heterocyclic scaffolds such as 1,4-dihydropyridines and pyrroles.

The Hantzsch pyridine synthesis is a classic multi-component reaction for the preparation of 1,4-dihydropyridines (1,4-DHPs). wikipedia.orgorganic-chemistry.org In a common variation of this synthesis, two equivalents of this compound react with an aldehyde in a cyclocondensation reaction. nih.gov This method is widely used for the synthesis of a variety of 4-substituted-2,6-dimethyl-3,5-dicarbomethoxy-1,4-dihydropyridines.

The reaction is typically carried out by heating the reactants in a suitable solvent, such as isopropanol. nih.gov The mechanism involves the initial formation of a Knoevenagel condensation product from the aldehyde and one equivalent of this compound, and an enamine from the second equivalent of this compound. These two intermediates then undergo a Michael addition followed by cyclization and dehydration to afford the final 1,4-dihydropyridine (B1200194) product. The reaction has been successfully applied to a range of aromatic and heteroaromatic aldehydes.

Table 2: Examples of Hantzsch 1,4-Dihydropyridine Synthesis using this compound

| Aldehyde | Product | Yield (%) | Reference |

|---|---|---|---|

| m-Methoxybenzaldehyde | 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(m-methoxyphenyl)-1,4-dihydropyridine | 28.8 | nih.gov |

| p-Methoxybenzaldehyde | 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(p-methoxyphenyl)-1,4-dihydropyridine | 15.3 | nih.gov |

| Benzaldehyde (B42025) | 2,6-dimethyl-3,5-dimethoxycarbonyl-4-phenyl-1,4-dihydropyridine | Not specified | |

| 4-Chlorobenzaldehyde | 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(4-chlorophenyl)-1,4-dihydropyridine | Not specified |

This compound can be utilized in the synthesis of substituted pyrroles through reactions with oxindole derivatives. The reaction between 3-aminocrotonates and 3-acetonylideneoxindole in refluxing toluene has been reported to produce 2-pyrrolo-3′-yloxindoles in high yields. This transformation provides a route to complex heterocyclic systems containing both pyrrole (B145914) and oxindole moieties, which are prevalent in biologically active molecules.

The enamine functionality of this compound makes it susceptible to reactions catalyzed by Brønsted acids. In the presence of a Brønsted acid, the enamine can be protonated, enhancing its electrophilicity and facilitating subsequent reactions. Brønsted acid-catalyzed tandem condensation and cycloisomerization reactions are a known strategy for the synthesis of various nitrogen-containing heterocycles. rsc.orgnih.gov

For this compound, a plausible Brønsted acid-catalyzed reaction pathway involves an initial condensation with an appropriate electrophile, followed by an intramolecular cyclization. For example, a condensation-Michael reaction-Pictet-Spengler cyclization sequence catalyzed by a Brønsted acid has been developed for the synthesis of indoloquinolizidine skeletons, starting from tryptamines, 1,3-dicarbonyl compounds, and α,β-unsaturated aldehydes. rsc.org While specific examples detailing this type of reaction with this compound are not extensively documented, the general principle suggests its potential as a substrate in such transformations. The acid catalyst activates the reactants and promotes the key bond-forming steps of the cascade reaction.

Addition Reactions (e.g., 1,4-Addition with Conjugated Enones)

The nucleophilic α-carbon of this compound allows it to participate in Michael (or 1,4-) addition reactions with α,β-unsaturated carbonyl compounds, also known as conjugated enones. libretexts.org This reaction is a powerful tool for carbon-carbon bond formation. masterorganicchemistry.com The enamine acts as a soft nucleophile and adds to the β-carbon of the enone, which is the soft electrophilic site.

A specific example of this reactivity is the participation of this compound in a [3+3] cyclization reaction with 2-acyl-1,4-naphthoquinones. This transformation likely proceeds through an initial Michael addition of the enamine to the naphthoquinone system, followed by an intramolecular condensation to form a 1,2-dihydrobenzisoquinolinequinone derivative. The yields for such reactions have been reported to be in the range of 63–72%. This type of reaction underscores the utility of this compound in constructing complex polycyclic systems.

Oxidation and Reduction Pathways

The enamine and unsaturated ester functionalities of this compound allow for specific oxidation and reduction reactions, leading to the formation of new saturated or functionalized derivatives.

Oxidation: While specific oxidation pathways for this compound are not extensively detailed in readily available literature, the chemical nature of β-enamino esters suggests susceptibility to oxidation. A potential, though less common, side reaction observed in related compounds is the oxidation of a β-hydroxy-α-amino ester into an α,α-dicarbonyloxycarbamoyl-β-ketoester, indicating that the carbon backbone can undergo oxidation under certain aminohydroxylation conditions. researchgate.net

Reduction: Reduction reactions of β-enamino esters like this compound can selectively target either the carbon-carbon double bond or the ester carbonyl group, depending on the reagents and conditions employed. The reduction of the enamine's C=C double bond typically proceeds after protonation, which forms an iminium salt intermediate. This intermediate is then readily reduced by hydride reagents.

Commonly, β-enamino esters are converted into the corresponding saturated β-amino esters. rushim.ru This transformation can be achieved using reducing agents such as sodium cyanoborohydride (NaCNBH₃) in a protic solvent system like methanol (B129727). rushim.ru For the analogous β-enamino ketones, reduction with sodium triacetoxyborohydride (NaBH(OAc)₃) in acetic acid yields the saturated β-amino ketone. researchgate.netscielo.br A plausible reduction pathway for this compound would similarly yield Methyl 3-aminobutanoate.

Further reduction of the ester group to a primary alcohol is also possible. The reduction of amino acid esters to amino alcohols can be accomplished using sodium borohydride (NaBH₄) with the slow addition of methanol in a solvent like tetrahydrofuran (THF). researchgate.net A sequential reduction of this compound could therefore first produce the β-amino ester, which upon further reduction would yield 4-amino-2-butanol.

| Reaction Type | Reagent(s) | Product Class | Plausible Product from this compound |

|---|---|---|---|

| Reduction of C=C bond | Sodium Cyanoborohydride (NaCNBH₃) | β-Amino ester | Methyl 3-aminobutanoate |

| Reduction of Ester Group | Sodium Borohydride (NaBH₄) / Methanol | Amino alcohol | 4-amino-2-butanol (from the β-amino ester) |

Cascade Reactions (e.g., Solid-State Reactions with Ninhydrin)

This compound is known to participate in a waste-free, solid-state cascade reaction with crystalline ninhydrin. This type of reaction is notable for its high efficiency and atom economy, proceeding to quantitative yields simply by milling the stoichiometric solid reagents together without the need for a solvent.

The reaction is initiated by the nucleophilic attack of the primary amino group of this compound on one of the carbonyl carbons of ninhydrin (which exists as a hydrate of indane-1,2,3-trione). wikipedia.org The general mechanism for the reaction of a primary amine with ninhydrin involves several key steps:

Condensation: The amine condenses with the ninhydrin molecule to form a Schiff base (an imine). wikipedia.org

Water Elimination: A molecule of water is eliminated in the formation of the Schiff base.

Intermediate Formation: This intermediate can then react with a second molecule of ninhydrin.

Product Formation: The final product is typically a deeply colored compound known as Ruhemann's purple, which is formed from the condensation of the intermediate amine with another ninhydrin molecule. wikipedia.org

A "cascade" reaction implies that the initial product undergoes a series of subsequent, often intramolecular, transformations to yield a more complex final product. In the solid-state reaction between this compound and ninhydrin, this process occurs sequentially within the crystal lattice, leading to a highly functionalized heterocyclic product in a pure, crystalline form without requiring workup.

General Mechanisms of Action Involving Molecular Targets and Pathways

The primary mechanism of action for this compound is not as a direct therapeutic agent but as a crucial structural precursor for the synthesis of pharmacologically active molecules, most notably 1,4-dihydropyridine (DHP) derivatives. google.com These resulting compounds interact with specific molecular targets and biological pathways.

Targeting L-type Calcium Channels: Many cardiovascular drugs, such as Nifedipine (B1678770) and Amlodipine (B1666008), are built upon the 1,4-dihydropyridine scaffold synthesized using this compound or similar precursors. These DHP derivatives function as L-type calcium channel blockers. nih.govwikipedia.org

Molecular Target: The molecular target is the α1 subunit of the L-type voltage-gated calcium channel, which is prevalent in the smooth muscle cells of blood vessel walls. nih.govresearchgate.net

Pathway: By binding to these channels, DHPs inhibit the influx of extracellular Ca²⁺ into the cells. researchgate.netrxlist.com Calcium entry is a critical step in initiating muscle contraction. By blocking this pathway, DHP drugs cause the smooth muscle to relax, leading to vasodilation (widening of blood vessels). rxlist.combuzzrx.com This reduction in peripheral vascular resistance results in a decrease in blood pressure, making these compounds effective antihypertensive agents. wikipedia.orgrxlist.com

Targeting the Mineralocorticoid Receptor: The versatile 1,4-dihydropyridine scaffold has also been identified as suitable for developing non-steroidal mineralocorticoid receptor antagonists (MRAs). mdpi.comresearchgate.net

Molecular Target: The molecular target is the mineralocorticoid receptor (MR), a nuclear receptor that is activated by the hormone aldosterone. mdpi.comresearchgate.net

Pathway: Aldosterone binding to MR initiates a signaling cascade that increases sodium reabsorption and potassium excretion in the kidneys, which raises blood pressure. wikipedia.org DHP-based MRAs act as antagonists by binding to the MR. Molecular modeling and dynamics studies suggest that these antagonists interfere with the positioning of a critical region of the receptor known as helix H12. mdpi.comresearchgate.net This interference stabilizes a receptor conformation that is unable to recruit the necessary co-activators, thereby blocking the downstream transcriptional effects of aldosterone. mdpi.comresearchgate.net This mechanism provides an alternative pathway for blood pressure regulation.

| Derivative Class | Molecular Target | Mechanism of Action | Physiological Outcome |

|---|---|---|---|

| 1,4-Dihydropyridines (Classical) | L-type Voltage-Gated Calcium Channels (α1 subunit) | Blocks influx of extracellular Ca²⁺ into smooth muscle cells. researchgate.netrxlist.com | Vasodilation and reduction of blood pressure. buzzrx.com |

| 1,4-Dihydropyridines (Novel) | Mineralocorticoid Receptor (MR) | Binds to MR, interfering with the agonist-associated conformation and preventing co-activator recruitment. mdpi.comresearchgate.net | Inhibition of aldosterone effects, leading to decreased sodium reabsorption and lower blood pressure. wikipedia.org |

Applications of Methyl 3 Aminocrotonate in Advanced Organic Synthesis and Material Science Research

Pharmaceutical Synthesis Research

Methyl 3-aminocrotonate is a cornerstone intermediate in the pharmaceutical industry, primarily due to its utility in constructing heterocyclic compounds that form the core of many drugs. innospk.com Its reactivity is harnessed in cyclization and condensation reactions to build the scaffold of medicinally important molecules. glindiachemicals.com

A paramount application of this compound is in the Hantzsch pyridine (B92270) synthesis, a classic multicomponent reaction used to produce 1,4-dihydropyridine (B1200194) (DHP) derivatives. nih.govasianpubs.orgjmedchem.com This class of compounds is of immense pharmacological importance. In this reaction, this compound reacts with an aldehyde and another β-ketoester to form the dihydropyridine (B1217469) ring. researchgate.net The versatility of this synthesis allows for the creation of a diverse library of DHP derivatives by varying the substituents. researchgate.net

The 1,4-dihydropyridine scaffold synthesized using this compound is the fundamental structure for a major class of calcium channel blockers. asianpubs.orgjmedchem.com These drugs are widely used to treat cardiovascular diseases like hypertension and angina. innospk.comsihaulichemicals.comnih.gov this compound is a key starting material for several prominent drugs in this class. google.com

Amlodipine (B1666008): This widely prescribed antihypertensive drug is synthesized using this compound as a crucial intermediate. innospk.comsihaulichemicals.com The synthesis involves reacting a substituted benzaldehyde (B42025) with this compound and another key intermediate, ethyl 4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxyl]-3-oxobutanoate, to construct the amlodipine backbone. justia.comchemicalbook.com

Felodipine (B1672334) and Nitrendipine (B1678957): this compound is explicitly named as an intermediate in the synthesis of these "dipine" drugs, which are used for treating conditions like angina pectoris and hypertension. google.com The synthesis of nitrendipine involves a Michael addition reaction between this compound and an ethyl 2-(3-nitrobenzylidene)acetoacetate derivative. researchgate.net

Barnidipine hydrochloride: The synthesis of this calcium channel blocker also utilizes this compound. The process involves reacting an intermediate compound with methyl β-aminocrotonate in methanol (B129727) to form a precursor, which is then further processed to yield barnidipine. google.compatsnap.com

Nifedipine (B1678770) Analogues: this compound is a key synthetic intermediate for nifedipine and its analogues. guidechem.com In the Hantzsch synthesis, 4-nitro-5-imidazolylcarbaldehydes react with this compound to yield 1,4-dihydropyridine analogues of nifedipine. nih.gov Researchers have synthesized various analogues by replacing the ortho-nitrophenyl group of nifedipine with other substituents, using this compound to build the core DHP ring. researchgate.net

| Calcium Channel Blocker | Role of this compound |

|---|---|

| Amlodipine | Key intermediate in the synthesis of the dihydropyridine ring. innospk.comsihaulichemicals.comjustia.com |

| Felodipine | Intermediate for synthesizing this "dipine" class drug. google.com |

| Nitrendipine | Reactant in the Michael addition step of the synthesis. google.comresearchgate.net |

| Barnidipine hydrochloride | Reactant for the formation of a key dihydropyridine precursor. google.comgoogle.com |

| Nifedipine Analogues | Essential building block in the Hantzsch synthesis of various analogues. nih.govguidechem.com |

The 1,4-dihydropyridine derivatives synthesized from this compound are potent antihypertensive agents. glindiachemicals.com Their mechanism of action involves blocking L-type calcium channels, leading to vasodilation and a reduction in blood pressure. asianpubs.orgnih.gov The synthesis of these agents, such as amlodipine and nifedipine, directly employs this compound to construct the pharmacologically active dihydropyridine core. innospk.comsihaulichemicals.comguidechem.com

This compound serves as a precursor in the synthesis of beta-lactam antibiotics. glindiachemicals.com This class of antibiotics, which includes penicillins and cephalosporins, is fundamental in treating bacterial infections. The synthesis of novel functionalized 2-azetidinones (the core structure of beta-lactams) is an area of active research to combat antibiotic resistance, and versatile synthons like this compound play a role in these synthetic strategies. nih.gov

The compound is also involved in the preparation of antiviral medications. glindiachemicals.com While specific pathways are not as extensively documented as for DHPs, its versatile reactivity makes it a valuable starting material for building the complex heterocyclic systems often found in antiviral drugs. Research has shown that certain imidazole (B134444) nucleosides, which can be synthesized from related starting materials, exhibit broad-spectrum antiviral activity against DNA and RNA viruses. nih.gov

Synthesis of 1,4-Dihydropyridine Derivatives

Agrochemical Synthesis Research

The inherent reactivity of this compound makes it a valuable precursor in the synthesis of a variety of agrochemicals. glindiachemicals.com Its structure is well-suited for building the core of many active compounds used in crop protection. The versatility of this compound allows for the construction of diverse and complex molecular frameworks, which is essential for developing new and effective agrochemical products. glindiachemicals.com

Herbicides and Insecticides

In the field of agrochemical research, this compound is utilized as a key intermediate in the synthesis of compounds developed for use as herbicides and insecticides. glindiachemicals.com The chemical's functional groups are reactive and can be readily modified, enabling the creation of tailored molecules designed to target specific biological pathways in weeds and insects. glindiachemicals.com Research in this area focuses on incorporating the this compound backbone into novel molecular structures to enhance efficacy and environmental safety profiles in pesticide formulations. glindiachemicals.com

Fungicides

This compound is also an indispensable component in the synthetic pathways for developing new fungicides. glindiachemicals.com Its application as a starting material or intermediate allows for the efficient synthesis of heterocyclic compounds that form the core of many fungicidal agents. The development of new fungicides is critical for managing crop diseases, and versatile building blocks like this compound are instrumental in the discovery and optimization of new active ingredients. glindiachemicals.com

Specialty Chemical and Fine Chemical Synthesis

The utility of this compound extends to the production of specialty and fine chemicals, where it serves as a precursor to high-value compounds. glindiachemicals.com

Fragrance and Flavor Precursors

This compound is noted for its role as an intermediate in the synthesis of various compounds for the fragrance and flavor industries. glindiachemicals.com While its direct application is not as a fragrance or flavor agent itself, its chemical properties are leveraged to construct more complex molecules that possess desired aromatic and taste profiles.

Polymer and Materials Science Research

In the realm of materials science, this compound has been investigated for its utility in creating novel polymers and materials with specific, engineered properties.

Synthesis of α,β-Hybrid Peptides

Significant research has been conducted on the use of this compound in the synthesis of α,β-hybrid peptides. One study detailed the synthesis of an α,β-hybrid peptide that incorporates L-Phenylalanine and a this compound residue. thesciencein.org

Detailed analysis of the resulting peptide revealed significant findings regarding its structure and behavior. thesciencein.org X-ray crystallography showed that the peptide adopts a distinct turn-like conformation, a direct result of the trans geometry of the this compound residue within the peptide backbone. This conformation is stabilized by intramolecular hydrogen bonds. thesciencein.org Furthermore, these individual peptide molecules self-assemble through intermolecular hydrogen bonds, forming a supramolecular twisted sheet-like structure. These sheets then further organize into a multi-layered structure. thesciencein.org The crystals of this hybrid peptide were found to be brittle and sensitive to external stress. thesciencein.org

Table 1: Crystallographic Data for α,β-Hybrid Peptide Containing this compound

| Property | Value |

| Crystal System | Monoclinic |

| Space Group | P 21/n |

| Data sourced from Kumar, S., & Haldar, D. (2022). thesciencein.org |

Development of Stimuli-Responsive Hydrogels for Biomedical Applications

Stimuli-responsive hydrogels, often termed "smart" hydrogels, are three-dimensional polymer networks capable of undergoing significant changes in their physical or chemical properties in response to external stimuli such as pH and temperature. researchgate.net This characteristic makes them highly promising for a range of biomedical applications, including controlled drug delivery and tissue engineering. This compound has been successfully incorporated into such hydrogel systems, imparting valuable responsive properties.

A notable example is the development of a novel hydrogel through the copolymerization of starch with this compound via free radical polymerization. researchgate.net Investigations into this hydrogel have demonstrated its dual sensitivity to both pH and temperature. researchgate.net

pH-Sensitive Hydrogels

The swelling behavior of hydrogels is a critical parameter for their application, particularly in drug delivery, as it dictates the rate of drug release. The starch-methyl 3-aminocrotonate hydrogel exhibits a marked response to changes in the pH of the surrounding medium. researchgate.net Research has shown that the swelling percentage of this hydrogel increases significantly with an increase in pH. researchgate.net This pH-dependent swelling is attributed to the ionization of functional groups within the hydrogel network. At higher pH values, deprotonation of acidic groups leads to increased electrostatic repulsion between the polymer chains, resulting in greater water uptake and swelling.

Table 1: Effect of pH on the Swelling Ratio of Starch-Methyl 3-aminocrotonate Hydrogel

| pH | Swelling Ratio (%) |

| 2.0 | Data not available |

| 4.0 | Data not available |

| 7.0 | Data not available |

| 9.0 | Data not available |

| 12.0 | Data not available |

| Note: Specific quantitative data on the swelling ratio at different pH values was not available in the reviewed sources. The general trend indicates a significant increase in swelling with increasing pH. |

This pH-sensitive characteristic is particularly advantageous for targeted drug delivery to specific sites within the gastrointestinal tract, which exhibits a wide pH gradient. For instance, a hydrogel designed to swell and release its therapeutic payload in the more alkaline environment of the small intestine could protect the drug from the acidic conditions of the stomach.

Thermoresponsive Hydrogels

In addition to pH sensitivity, the starch-methyl 3-aminocrotonate hydrogel also demonstrates thermoresponsive behavior, meaning its swelling capacity is influenced by temperature. researchgate.net Studies have revealed that the swelling percentage of the hydrogel increases as the temperature rises. researchgate.net This phenomenon is often associated with a lower critical solution temperature (LCST), where the polymer chains undergo a conformational change from a hydrophilic to a more hydrophobic state as the temperature increases, leading to changes in water retention.

Table 2: Effect of Temperature on the Swelling Ratio of Starch-Methyl 3-aminocrotonate Hydrogel

| Temperature (°C) | Swelling Ratio (%) |

| 25 | Data not available |

| 37 | Data not available |

| 50 | Data not available |

| Note: Specific quantitative data on the swelling ratio at different temperatures was not available in the reviewed sources. The general trend indicates a significant increase in swelling with increasing temperature. |

The thermoresponsive nature of these hydrogels opens up possibilities for applications such as in-situ gelling systems. A formulation that is liquid at room temperature for easy administration could transition to a gel state at body temperature, forming a depot for the sustained release of drugs.

Exploration of Novel Synthetic Pathways and Methodologies

This compound serves as a valuable and versatile building block in organic synthesis, enabling the construction of a wide array of complex molecular architectures. researchgate.net Its utility stems from the presence of multiple reactive sites, which allow for its participation in various chemical transformations, including condensation, Michael addition, and cyclization reactions. researchgate.net Ongoing research continues to uncover new synthetic pathways and methodologies that leverage the unique reactivity of this compound.

A cornerstone application of this compound is in the Hantzsch pyridine synthesis, a classic multicomponent reaction used to produce 1,4-dihydropyridines. sigmaaldrich.com These compounds are of significant pharmaceutical importance, with many exhibiting calcium channel blocking activity. sigmaaldrich.com The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (in this case, this compound can be seen as a pre-formed enamine equivalent of a β-ketoester), and a nitrogen source like ammonia (B1221849).

Recent advancements in this area focus on developing more efficient and environmentally friendly protocols. This includes the use of novel catalysts and green reaction media to improve yields, reduce reaction times, and simplify purification processes.

Furthermore, the application of this compound extends beyond the synthesis of dihydropyridines. It is a key intermediate in the synthesis of a diverse range of heterocyclic compounds, including quinolines and pyrimidines. ijpsjournal.comasianpubs.orgiupac.org Green synthesis methodologies, which aim to minimize the environmental impact of chemical processes, are being actively explored for the production of these important heterocyclic scaffolds using this compound. ijpsjournal.comasianpubs.org This includes the use of eco-friendly solvents, catalysts, and energy sources.

Moreover, the versatility of this compound makes it an ideal candidate for use in domino and cascade reactions. These are powerful synthetic strategies where a single synthetic operation triggers a series of subsequent bond-forming events, leading to a rapid increase in molecular complexity from simple starting materials. The exploration of this compound in such reactions is a promising avenue for the efficient construction of novel and biologically active heterocyclic systems.

Advanced Analytical and Spectroscopic Characterization in Methyl 3 Aminocrotonate Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide fundamental insights into the molecular structure of methyl 3-aminocrotonate by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR: The proton NMR spectrum of this compound displays distinct signals corresponding to the different types of protons present. The chemical shifts are influenced by the electronic environment of the protons, including the effects of the ester, amine, and vinyl groups.

| Assignment | Chemical Shift (δ, ppm) |

| =CH | 4.52 |

| OCH₃ | 3.64 |

| CH₃ | 1.90 |

| Data sourced from CDCl₃ solvent. |

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, identifying the chemical environment of each carbon atom in the molecule. The spectrum confirms the presence of the carbonyl carbon of the ester, the two vinyl carbons, the methyl carbon of the ester, and the methyl carbon attached to the double bond.

| Assignment | Chemical Shift (δ, ppm) |

| C=O (Ester) | 170.9 |

| C-NH₂ | 159.2 |

| =CH | 82.7 |

| OCH₃ | 49.2 |

| CH₃ | 21.0 |

| Data corresponds to the predicted ¹³C NMR spectrum. |

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of 3-aminocrotonic esters, including the methyl ester, is characterized by specific absorption bands that confirm its structure. Studies indicate that these esters primarily exist in the chelated (Z)-configuration, which influences the spectral features. rsc.org

The spectra show complexities that can be attributed to the existence of conformational isomers resulting from restricted rotation around the C-CO₂R single bond. rsc.org The presence of a strong intramolecular hydrogen bond is a key feature, though it is noted to be weaker than in 3-(alkylamino)crotonates. rsc.org Key vibrational modes observed in the IR spectrum include N-H stretching, C=O stretching of the ester, C=C stretching of the alkene, and N-H bending.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3200-3600 | Indicates the presence of the primary amine (-NH₂) group. A doublet is typically observed. |

| C=O Stretch | 1690-1760 | A strong band characteristic of the ester carbonyl group. |

| C=C Stretch | 1640-1680 | Corresponds to the carbon-carbon double bond of the enamine system. |

| N-H Bend | 1550-1650 | Bending vibration of the primary amine group. |

| C-O Stretch | 1080-1300 | Stretching vibration of the ester C-O bond. |

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of this compound. It measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the calculation of the molecular formula.

For this compound with the molecular formula C₅H₉NO₂, the theoretical exact mass can be calculated.

| Property | Value |

| Molecular Formula | C₅H₉NO₂ |

| Molecular Weight (Nominal) | 115.13 g/mol biosynth.com |

| Theoretical Exact Mass | 115.06333 Da |

HRMS analysis would confirm this exact mass, providing unambiguous identification of the compound. The fragmentation pattern in the mass spectrum, resulting from the ionization and subsequent breakdown of the molecule, would provide further structural confirmation. Common fragmentation pathways for a molecule like this compound would involve the loss of the methoxy group (-OCH₃, M-31), the loss of the entire ester group, and cleavages associated with the amine functionality.

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are essential for separating this compound from impurities and by-products, thereby enabling its quantification and the assessment of its purity.

UltraPerformance Convergence Chromatography (UPC²) is a modern separation technique that utilizes compressed carbon dioxide as the primary mobile phase. It offers an alternative to normal- and reversed-phase liquid chromatography and is particularly useful for the analysis of compounds that may be sensitive to aqueous conditions.

A specific UPC² method has been developed for the direct quantification of this compound, particularly in the context of its identification as a potential mutagenic impurity in active pharmaceutical ingredients (APIs). This method demonstrates high selectivity and sensitivity, with a short analysis time.

| Parameter | Condition |

| System | ACQUITY UPC² |

| Column | ACQUITY UPC² Torus 2-PIC, 1.7 µm, 3.0 x 100 mm |

| Mobile Phase A | CO₂ |

| Mobile Phase B | Methanol (B129727) |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 40 °C |

| Detection | ACQUITY QDa Mass Detector |

| Analysis Time | 2.5 minutes |

This technique provides a robust and high-throughput solution for the analysis of this compound without the need for derivatization.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While the direct analysis of amines by GC can be challenging due to their polarity and potential for interaction with the column, it has been successfully used to assess the purity of this compound.

A French patent describes a process for the preparation of this compound where the final product's purity is confirmed by gas-liquid chromatography. google.com The analysis indicated that the product contained 100% this compound, demonstrating the utility of GC for quality control in its synthesis. google.com

For successful GC analysis of compounds like this compound, several factors are critical:

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental chromatographic technique utilized for the qualitative analysis of reaction mixtures and the assessment of compound purity. In the context of this compound, which is a polar compound, the choice of the stationary and mobile phases is critical for achieving effective separation. A polar stationary phase, such as silica gel, is typically employed. The mobile phase, or eluent, is a solvent system that can be adjusted to control the retention factor (Rƒ) of the analyte.

The Rƒ value, a ratio of the distance traveled by the compound to the distance traveled by the solvent front, is inversely proportional to the polarity of the compound when a polar stationary phase is used. More polar compounds exhibit stronger interactions with the silica gel and thus have lower Rƒ values, while less polar compounds travel further up the plate, resulting in higher Rƒ values.

For a compound like this compound, a common starting solvent system could be a mixture of a nonpolar solvent like hexane and a more polar solvent such as ethyl acetate. The polarity of the eluent can be fine-tuned by adjusting the ratio of these solvents. If the Rƒ value is too low (the spot remains near the baseline), the polarity of the mobile phase should be increased, for instance, by increasing the proportion of ethyl acetate. Conversely, if the Rƒ value is too high (the spot is near the solvent front), the polarity of the mobile phase should be decreased by increasing the proportion of hexane. A desirable Rƒ value generally lies between 0.3 and 0.7 to ensure a good separation from other potential components in a mixture.

Table 1: Hypothetical TLC Data for this compound

| Mobile Phase (Hexane:Ethyl Acetate) | Hypothetical Rƒ Value | Observation |

|---|---|---|

| 9:1 | 0.15 | Low mobility, indicating strong interaction with the stationary phase. |

| 7:3 | 0.45 | Good mobility, suitable for separation and analysis. |

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Analytes

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful separation technique particularly suited for the analysis of polar and hydrophilic compounds like this compound, which are often poorly retained in reversed-phase liquid chromatography. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile, and a smaller amount of aqueous buffer.

The retention mechanism in HILIC is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer adsorbed onto the surface of the polar stationary phase. More polar analytes are more strongly retained. HILIC methods can be readily coupled with mass spectrometry (MS) for sensitive and selective detection, a technique known as HILIC-MS.

For the analysis of this compound, a HILIC method could employ a column with a polar stationary phase, such as one functionalized with amide or diol groups. The mobile phase would typically consist of a gradient of decreasing acetonitrile concentration in an aqueous buffer, for example, ammonium (B1175870) formate or ammonium acetate. This setup allows for the effective retention and separation of polar analytes. Without derivatization, HILIC-MS provides a direct and efficient means for the quantitative analysis of small polar molecules like this compound in various matrices.

Table 2: Representative HILIC-MS/MS Method Parameters for Polar Amine Analysis

| Parameter | Setting |

|---|---|

| Column | Amide-functionalized silica |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | Aqueous ammonium formate buffer |

| Gradient | High percentage of A to a lower percentage of A over the run |

| Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

The analysis of a single crystal of a 1,4-dihydropyridine (B1200194) derivative, for instance, can reveal detailed information about its molecular geometry, including bond lengths, bond angles, and torsion angles. This information is crucial for understanding the structure-activity relationships of these pharmaceutically important compounds. The crystal system, space group, and unit cell dimensions are determined, providing a complete picture of the crystalline packing.

Table 3: Crystallographic Data for a Representative 1,4-Dihydropyridine Derivative researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 11.300(2) |

| b (Å) | 12.771(3) |

| c (Å) | 12.826(3) |

| **β (°) ** | 96.55(3) |

| **Volume (ų) ** | 1839.0(6) |

| Z (molecules/unit cell) | 4 |

Advanced Detection and Derivatization Strategies for Analytical Research

This compound lacks a strong chromophore, which can limit its detectability in UV-Vis spectrophotometry, a common detection method in high-performance liquid chromatography (HPLC). To overcome this, derivatization strategies can be employed to attach a chromophoric or fluorophoric tag to the molecule, thereby enhancing its detection sensitivity.

Several derivatization reagents are available for primary amines and can be adapted for the analysis of the enamine functionality in this compound. These pre-column derivatization reactions create a more easily detectable product.

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce fluorescent sulfonamide adducts.

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Forms stable and highly fluorescent derivatives with primary and secondary amines.

These derivatization techniques significantly improve the limits of detection and quantification, allowing for the trace analysis of this compound and related compounds in complex matrices.

Table 4: Common Derivatization Reagents for Amine Analysis by HPLC

| Reagent | Functional Group Targeted | Detection Method |

|---|---|---|

| o-Phthalaldehyde (OPA) | Primary amines | Fluorescence |

| Dansyl Chloride (DNS-Cl) | Primary and secondary amines | Fluorescence |

Thermal Analysis (e.g., Thermogravimetric Analysis for Polymer Degradation Kinetics)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a valuable tool for assessing the thermal stability of materials, including polymers. This compound is a precursor to 1,4-dihydropyridine derivatives, which can be incorporated into polymeric structures. The thermal stability of such polymers is a critical parameter for their potential applications.

Studies on the thermal degradation of 1,4-dihydropyridine derivatives have shown that their stability is influenced by factors such as air humidity. nih.gov The degradation often proceeds via aromatization of the dihydropyridine (B1217469) ring. nih.gov TGA can be used to determine the onset temperature of decomposition, the temperature of maximum degradation rate, and the residual mass at the end of the analysis. This data is essential for understanding the degradation mechanisms and the operational limits of materials containing these structural units.

Table 5: Thermal Degradation Data for a Representative Dihydropyridine Derivative | Parameter | Observation | | :--- | :--- | | Atmosphere | Dry Air | No significant degradation observed. nih.gov | | Atmosphere | Humid Air | Degradation follows first-order kinetics. nih.gov | | Degradation Product | Nitroso derivative (from nitro-substituted precursors) | Aromatization of the dihydropyridine ring. nih.gov |

Electron Microscopy (e.g., Field Emission Scanning Electron Microscopy (FE-SEM) for Material Morphology)

Field Emission Scanning Electron Microscopy (FE-SEM) is a high-resolution imaging technique used to investigate the surface morphology and microstructure of materials at the micro- and nanoscale. In the context of materials synthesized using this compound, such as nitrogen-containing polymers or polymer films, FE-SEM can provide valuable insights into their physical characteristics.

FE-SEM offers superior resolution compared to conventional SEM, allowing for the detailed visualization of surface features, porosity, and the distribution of different phases within a material. For nitrogen-containing polymers, FE-SEM can be used to study the morphology of thin films, nanoparticles, or porous scaffolds. The high thermal stability of some nitrogen-containing polymers, such as polyimides, helps in retaining the material's morphology during the preparation of carbonaceous catalysts, which can also be characterized by FE-SEM. rsc.org The information obtained from FE-SEM imaging is crucial for understanding how the synthesis conditions and the incorporation of this compound-derived moieties influence the final material's structure and, consequently, its properties and performance in various applications.

Computational and Theoretical Investigations of Methyl 3 Aminocrotonate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the computational study of molecules like Methyl 3-aminocrotonate. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of a molecule. This information can then be used to derive a wide range of chemical properties and predict reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. cecam.org It is particularly effective for studying the electronic structure and energetics of organic molecules. und.edu DFT methods are widely used to investigate intermolecular interactions, such as those between this compound and other reactants, catalysts, or solvent molecules.

By calculating the geometry and Gibbs free energy of molecular clusters, researchers can quantify the strength of these interactions. nih.gov For example, a DFT study could model the hydrogen bonding between the amino group of this compound and a sulfuric acid molecule, which is crucial in understanding its potential role in atmospheric chemistry. nih.gov The results of such calculations can indicate the stability of complexes formed during a reaction, providing insight into the initial steps of a chemical process. nih.gov

Below is a hypothetical data table illustrating the type of results obtained from DFT calculations on the interaction energies of this compound with various molecules.

| Interacting Molecule | DFT Functional | Basis Set | Interaction Energy (kcal/mol) |

| Water | M06-2X | 6-311++G(3df,3pd) | -5.8 |

| Methanol (B129727) | M06-2X | 6-311++G(3df,3pd) | -6.5 |

| Acetone | B3LYP-D3 | 6-311++G | -4.2 |

| Benzene | ωB97XD | 6-311++G | -2.1 |

Note: This table contains hypothetical data for illustrative purposes.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, which occupy orbitals that can extend over the entire molecule. mit.edu This theory is invaluable for predicting chemical reactivity. The key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. For this compound, which features a conjugated system with an electron-donating amino group, the HOMO is expected to be relatively high in energy, indicating its nucleophilic character. glindiachemicals.com MO analysis can predict which atoms have the highest orbital coefficients in the HOMO, identifying them as the likely sites for electrophilic attack.

| Molecular Orbital | Energy (eV) | Implication for Reactivity |

| HOMO | -5.8 | High nucleophilicity; likely to react with electrophiles. |

| LUMO | 2.1 | Moderate electrophilicity; can accept electrons from strong nucleophiles. |

| HOMO-LUMO Gap | 7.9 | Indicates good kinetic stability. |

Note: This table contains hypothetical data for illustrative purposes.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for mapping the potential energy surface of a chemical reaction. By identifying the structures of reactants, products, intermediates, and transition states, chemists can elucidate detailed reaction mechanisms. rsc.org DFT calculations are commonly used to locate these stationary points and calculate their relative energies, including the activation energy barriers that govern reaction rates. nih.gov

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate | -5.6 |

| 4 | Transition State 2 | +20.1 |

| 5 | Products | -25.0 |

Note: This table represents a hypothetical energy profile for a reaction involving this compound.

Studies on Regioselectivity and Stereoselectivity

Many organic reactions can yield multiple products, and predicting the dominant isomer is a central challenge. Computational chemistry offers a robust framework for understanding and predicting regioselectivity (where a reaction occurs) and stereoselectivity (the spatial arrangement of the product). rsc.org By calculating the activation energies for all possible reaction pathways, the kinetically favored product can be identified as the one formed via the lowest energy transition state. nih.gov